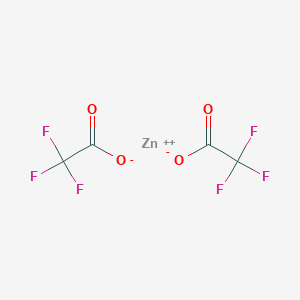

三氟乙酸锌

描述

Zinc trifluoroacetate (Zn(CF3CO2)2) is an important inorganic compound with a wide range of applications in both scientific research and industrial applications. It is a white crystalline solid, soluble in water and other polar solvents. Zinc trifluoroacetate is an effective catalyst for the synthesis of organic compounds and can also be used as a reagent for the synthesis of metal complexes. In addition, it is widely used as an analytical reagent in the determination of metals and other trace elements.

科学研究应用

Zn(CF3COO)2⋅xH2O Zn(CF_3COO)2 \cdot xH_2O Zn(CF3COO)2⋅xH2O

, 是一种用途广泛的化合物,在各种科学研究应用中得到应用。 以下是六种不同应用的全面分析,每种应用都在其自己的部分中详细介绍。有机合成中的催化作用

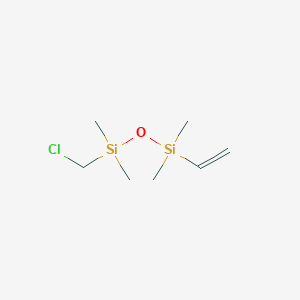

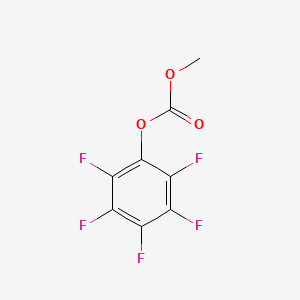

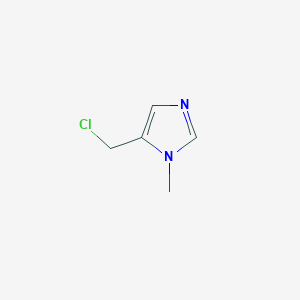

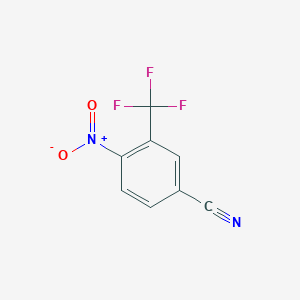

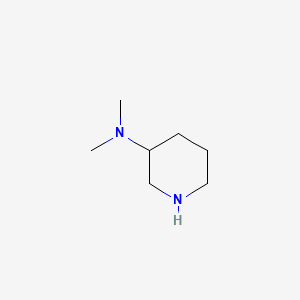

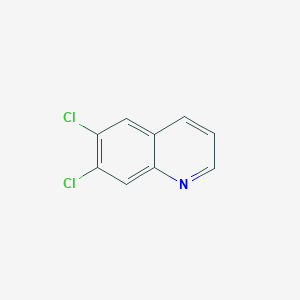

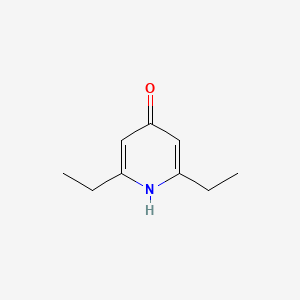

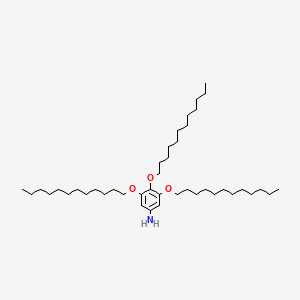

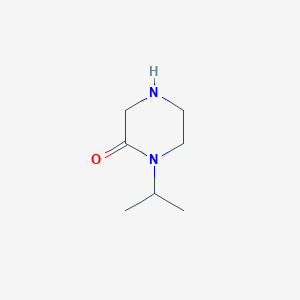

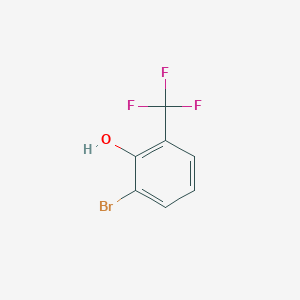

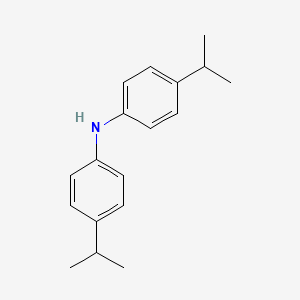

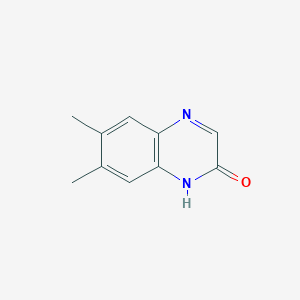

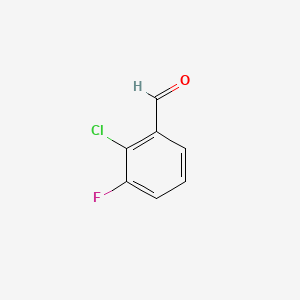

三氟乙酸锌: 作为有机合成中的催化剂,特别是在需要转移氟原子或引入三氟乙酸酯基团的反应中 {_svg_1}。 它促进这些反应的能力使其在合成具有特定官能团的复杂有机分子方面具有价值。

材料科学研究

在材料科学中,三氟乙酸锌 用于制造具有独特性能的先进材料。 它用于合成金属有机框架 (MOF),这是一种多孔结构,可应用于气体储存、分离技术和催化 。

蛋白质组学研究

该化合物在蛋白质组学研究中也很重要。 它用作蛋白质表征和修饰的生化工具,有助于理解蛋白质结构和功能 。

聚合过程

三氟乙酸锌: 参与聚合过程。 它可以在聚合物的形成中充当引发剂或催化剂,聚合物对于制造塑料、树脂和其他合成材料至关重要 。

药物化学

在药物化学中,它用于合成含有氟原子的药物。 氟化化合物通常具有增强的生物活性和稳定性,使其在药物开发中成为理想之选 。

纳米技术

最后,三氟乙酸锌 在纳米技术中得到了应用。 它用于制备氧化锌纳米颗粒,氧化锌纳米颗粒在电子、传感器和抗菌剂方面有应用 。

属性

IUPAC Name |

zinc;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQWRGCXUWPSGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568587 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21907-47-1 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of zinc trifluoroacetate in biological research?

A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].

Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?

A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].

Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?

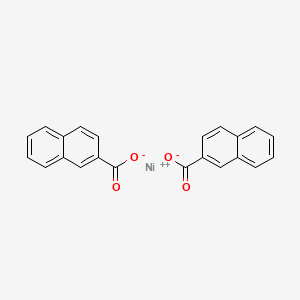

A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].

Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?

A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].

Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?

A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。